Darinaparsin (N-[S-(dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]-glycine; S-dimethylarsino-glutathione, ZIO-101) is a novel organic arsenic compound. [ [] https://www.semanticscholar.org/paper/eee8eb08b7f839ad816f5204024bb2a30acf49e6 ] It consists of dimethylated arsenic conjugated to glutathione. [ [] https://www.semanticscholar.org/paper/3bded24fc2e4a9f468b8109b8f5e367ddcfe3362 ] Darinaparsin is being investigated for its potential as an antineoplastic agent, aiming to improve the efficacy and therapeutic index of arsenic in cancer treatment. [ [] https://www.semanticscholar.org/paper/3bded24fc2e4a9f468b8109b8f5e367ddcfe3362 ] It belongs to the class of organic arsenicals and plays a significant role in scientific research, particularly in the field of oncology.
The synthesis of darinaparsin involves a conjugation reaction between dimethylarsinic acid and glutathione. This process can be summarized as follows:
The specific parameters for synthesis can vary based on laboratory protocols but generally aim for a maximum tolerated dose significantly higher than that of inorganic arsenic trioxide, indicating a favorable safety profile in preliminary studies .
Darinaparsin has a distinct molecular structure characterized by the presence of a dimethylarsinic group attached to a glutathione moiety. Key features include:
This structure allows darinaparsin to interact with biological systems effectively, particularly through mechanisms involving cellular uptake and apoptosis induction in cancer cells .
Darinaparsin undergoes several key chemical reactions relevant to its pharmacological activity:
The mechanism of action of darinaparsin is multifaceted:
Darinaparsin exhibits several noteworthy physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and optimizing its formulation for clinical use .
Darinaparsin is primarily investigated for its applications in oncology:
Darinaparsin (ZIO-101), an organic arsenical compound comprising dimethylated arsenic conjugated to glutathione, induces apoptosis in cancer cells primarily through mitochondrial disruption. In leukemia cell lines (NB4, HL-60), darinaparsin triggers loss of mitochondrial membrane potential (ΔΨm), cytochrome c release, and activation of caspase-9 and -3. This cascade converges with the extrinsic apoptotic pathway via Bid truncation, linking death receptor signaling to mitochondrial apoptosis. Caspase-8 activation initiates Bid cleavage to tBid, which translocates to mitochondria, amplifying cytochrome c release [6] [9]. Pancaspase inhibitor Boc-D-FMK significantly attenuates darinaparsin-induced apoptosis, confirming caspase dependency [6].
Table 1: Key Apoptotic Pathway Components Modulated by Darinaparsin
Target | Effect | Cellular Outcome |
---|---|---|
Mitochondrial ΔΨm | Decreased | Cytochrome c release |
Caspase-8 | Activated | Bid truncation |
Caspase-9 | Activated | Apoptosome formation |
Caspase-3 | Activated | DNA fragmentation |
Bcl-2 family | Altered (Bid cleavage) | Mitochondrial permeabilization |
Darinaparsin generates intracellular ROS, including superoxide (O₂•⁻), which contributes to DNA damage and apoptosis. In leukemia cells, ROS levels surge within hours of darinaparsin exposure, correlating with γH2AX upregulation (a DNA double-strand break marker) [6] [8]. Antioxidant Trolox mitigates darinaparsin-induced apoptosis but fails to reverse G₂/M arrest, indicating ROS-independent cell cycle effects. Hypoxic solid tumor cells show heightened darinaparsin sensitivity despite reduced ROS generation, suggesting alternative mechanisms dominate under low oxygen [8].
Table 2: Oxidative Stress and DNA Damage Markers
Cell Line | ROS Increase | γH2AX Induction | Trolox Effect on Apoptosis |
---|---|---|---|
NB4 (AML) | 4.2-fold | 6.8-fold | Suppressed |
HL-60 (AML) | 3.1-fold | 3.9-fold | Suppressed |
HI-LAPC-4 (Prostate) | 2.5-fold | 4.1-fold | Partial suppression |
Darinaparsin suppresses oncogenic drivers RAS and MYC. Microarray analyses reveal downregulation of RAS/MYC-dependent genes in solid tumors (e.g., prostate, pancreatic), inhibiting proliferation and survival pathways [8]. In leukemia cells, darinaparsin inactivates E2F1 via Rb activation and reduces c-Myc expression by >60%, inducing G₂/M arrest through cdc25C/cyclin B1/cdc2 inhibition [6] [9]. The PI3K/Akt/mTOR axis is indirectly suppressed via VEGF/VEGFR1 disruption, reducing Akt phosphorylation in multiple myeloma cells [7].
Darinaparsin inhibits tumor angiogenesis by disrupting VEGF secretion and signaling. In multiple myeloma, darinaparsin interrupts VEGF/VEGFR1 autocrine loops in tumor cells and paracrine loops between tumor cells and bone marrow stromal cells (BMSCs). This reduces endothelial cell proliferation, migration, and tube formation in vitro [7]. In vivo, darinaparsin diminishes corneal neovascularization in rabbit models and suppresses laser-induced neovascularization in rats [3]. VEGF-A suppression also correlates with reduced IL-6 secretion from BMSCs, starving tumor cells of key growth signals [7].
Darinaparsin epigenetically downregulates HSP expression, compromising cellular stress adaptation. In PTCL and leukemia models, darinaparsin reduces HSP70/90 levels by >40%, impairing protein folding and client oncoprotein stability (e.g., MYC, AKT) [6]. This occurs alongside Notch1 signaling suppression, a pathway frequently mutated in T-cell malignancies. HSP downregulation synergizes with darinaparsin-induced oxidative stress to exacerbate proteotoxic stress and apoptosis [6] [9].
Table 3: Anti-Angiogenic and Epigenetic Targets
Target | Mechanism | Functional Impact |
---|---|---|
VEGF-A | Secretion inhibition | Reduced EC proliferation & migration |
VEGFR1 | Autocrine loop disruption | Impaired MM cell survival |
IL-6 | Paracrine reduction from BMSCs | Tumor growth suppression |
HSP70/90 | Epigenetic downregulation | Oncoprotein destabilization |
Notch1 | Signaling inhibition | Cell cycle arrest |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7